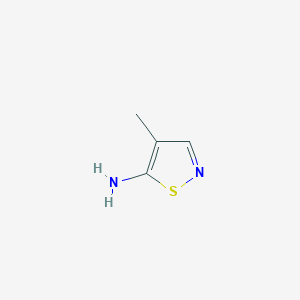
4-Methylisothiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylisothiazol-5-amine is an organic compound belonging to the isothiazole family. Isothiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisothiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-methyl-4-oxo-4-phenylbutanamide with thionyl chloride (SOCl₂), followed by nucleophilic displacement to yield the desired compound .
Industrial Production Methods: On an industrial scale, the production of isothiazolinones, including this compound, often involves the ring-closure of 3-mercaptopropanamides. This process can be achieved through chlorination or oxidation of the thiol-amide to form the corresponding disulfide .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylisothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Applications De Recherche Scientifique
4-Methylisothiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antimicrobial properties make it valuable in studying bacterial and fungal growth inhibition.
Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial agent in pharmaceuticals.
Mécanisme D'action
The antimicrobial activity of 4-Methylisothiazol-5-amine is attributed to its ability to inhibit essential enzymes in microorganisms. It targets enzymes with thiol groups at their active sites, forming mixed disulfides and disrupting cellular functions. This mechanism effectively inhibits the growth of bacteria, fungi, and other microorganisms .
Comparaison Avec Des Composés Similaires
Methylisothiazolinone (MIT): Known for its use as a preservative in personal care products.
Chloromethylisothiazolinone (CMIT): Often used in combination with MIT as a biocide.
Benzisothiazolinone (BIT): Another widely used antimicrobial agent.
Uniqueness: 4-Methylisothiazol-5-amine stands out due to its specific structural features and the unique balance of antimicrobial properties it offers. Its ability to form stable derivatives and its effectiveness in various applications make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C4H6N2S |
|---|---|
Poids moléculaire |
114.17 g/mol |
Nom IUPAC |
4-methyl-1,2-thiazol-5-amine |
InChI |
InChI=1S/C4H6N2S/c1-3-2-6-7-4(3)5/h2H,5H2,1H3 |
Clé InChI |
GAESTZKQSOXSNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SN=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


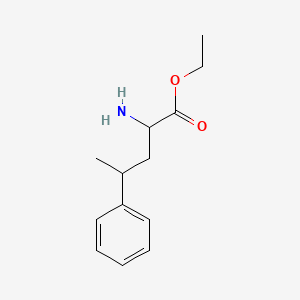
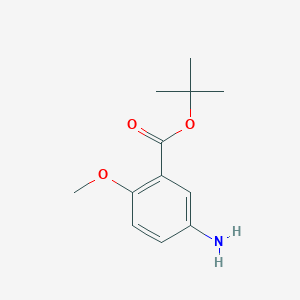
![7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B13566465.png)
![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate](/img/structure/B13566471.png)
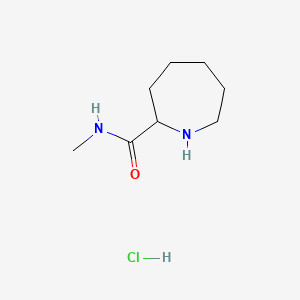
amino}-2,3-dihydro-1H-indene-1-carboxylicacid](/img/structure/B13566488.png)
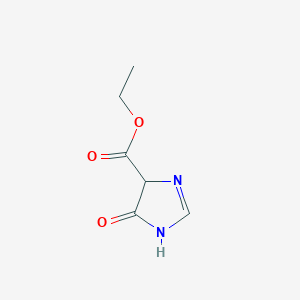
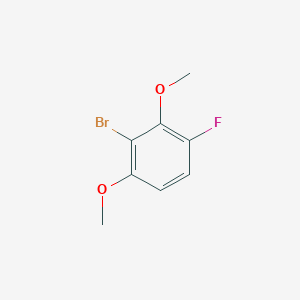

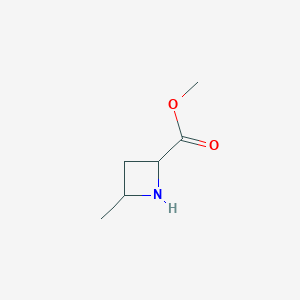
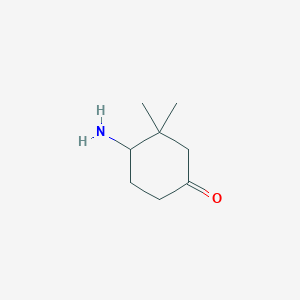
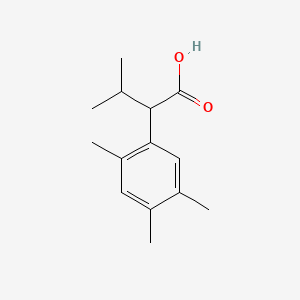
![rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B13566528.png)

